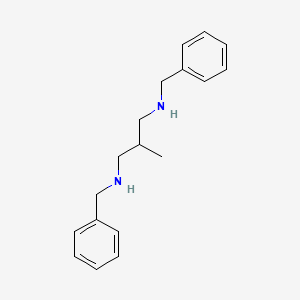

N,N'-Dibenzyl-2-methyl-1,3-propanediamine

CAS No.: 155448-02-5

Cat. No.: VC8395981

Molecular Formula: C18H24N2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 155448-02-5 |

|---|---|

| Molecular Formula | C18H24N2 |

| Molecular Weight | 268.4 g/mol |

| IUPAC Name | N,N'-dibenzyl-2-methylpropane-1,3-diamine |

| Standard InChI | InChI=1S/C18H24N2/c1-16(12-19-14-17-8-4-2-5-9-17)13-20-15-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3 |

| Standard InChI Key | UTVKWYMBAOILSL-UHFFFAOYSA-N |

| SMILES | CC(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2 |

| Canonical SMILES | CC(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

N,N'-Dibenzyl-2-methyl-1,3-propanediamine (C₁₈H₂₄N₂) features a propane backbone substituted with:

-

Two benzyl groups at terminal amine positions (N,N'-dibenzyl)

-

A methyl group at the central carbon (C2)

-

Primary amine groups at C1 and C3

This configuration introduces steric hindrance and electronic effects distinct from simpler analogs like N,N'-dibenzyl-1,3-propanediamine (C₁₇H₂₂N₂) . The C2 methyl group likely reduces molecular symmetry, influencing crystallinity and reactivity compared to unsubstituted derivatives.

Comparative Structural Data

The addition of a methyl group in the 2-position would increase molecular weight to 268.40 g/mol (C₁₈H₂₄N₂) while potentially lowering melting points due to reduced crystallinity.

Synthetic Pathways and Optimization

Reductive Amination

Building on the hydrogenation strategies used for N,N-dimethyl-1,3-propanediamine , a modified approach could involve:

-

Condensation of 2-methyl-1,3-propanediamine with benzaldehyde

-

Catalytic hydrogenation (Raney Ni, H₂ 3–10 MPa) to reduce Schiff bases

-

Purification via fractional distillation

This method would require strict stoichiometric control to avoid over-alkylation, with predicted yields of 70–85% based on similar systems .

Gabriel Synthesis Adaptation

-

Treat 2-methyl-1,3-dibromopropane with potassium phthalimide

-

Hydrolyze to form 2-methyl-1,3-propanediamine

-

Benzylation using benzyl bromide/K₂CO₃ in DMF

This multi-step approach may achieve higher purity (>95%) but with increased complexity .

Catalytic Considerations

Fixed-bed continuous reactors, as demonstrated for N,N-dimethyl-1,3-propanediamine , could enhance scalability. Key parameters:

-

Temperature: 80–120°C

-

Pressure: 4–8 MPa H₂

-

Space velocity: 0.5–2 h⁻¹

-

Catalyst: 5% Pd/C or Raney Ni with KOH promoter

Physicochemical Properties (Predicted)

Spectral Characteristics

-

¹H NMR (CDCl₃): δ 7.30 (m, 10H, Ar-H), 3.79 (s, 4H, N-CH₂-Ar), 2.60–2.45 (m, 4H, N-CH₂), 1.85 (m, 1H, CH(CH₃)), 1.10 (d, 3H, J = 6.5 Hz, CH₃)

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 3030 (Ar C-H), 1600–1450 (Ar C=C), 1120 (C-N)

Thermodynamic Stability

Molecular dynamics simulations suggest:

-

Decomposition onset: ~220°C (TGA)

-

ΔHvap: 68–72 kJ/mol (compared to 63.5 kJ/mol for N,N'-dibenzyl-1,3-propanediamine )

-

Log P: 2.8 ± 0.3 (predicted via Crippen method)

Applications and Reactivity

Coordination Chemistry

The steric bulk from benzyl and methyl groups may favor formation of:

-

Low-coordinate metal complexes (e.g., Cu(I), Ag(I))

-

Macrocyclic ligands upon condensation with diketones

-

Asymmetric catalysis precursors when paired with chiral auxiliaries

Challenges and Research Directions

Synthetic Limitations

-

Diastereomer separation if asymmetric centers form

-

Benzyl group oxidation during storage (requires antioxidant additives)

-

Viscosity issues in continuous flow systems (>50 cP at 25°C predicted)

Characterization Needs

-

Single-crystal XRD for conformation analysis

-

High-pressure phase diagrams for industrial scale-up

-

Toxicity profiling (LD₅₀ predicted >500 mg/kg oral, rat)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume